molecular formula C12H19N3O3 B1403250 (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate CAS No. 952023-06-2

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate

Cat. No. B1403250
CAS RN: 952023-06-2
M. Wt: 253.3 g/mol
InChI Key: SWUOIQQDTSKPJT-UHFFFAOYSA-N
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Description

“(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate” is a chemical compound that is also known as Anagliptin . Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that was approved in Japan for the treatment of patients with Type 2 diabetes mellitus (T2DM) . It is a treatment for diabetes based on inhibition of DPP-4, an enzyme that is responsible for degradation of glucagon-like peptide 1 (GLP-1), a 30-amino acid peptide that is secreted in response to food intake .


Synthesis Analysis

The most likely process-scale synthesis of Anagliptin has been published and involves the alkylation of commercially available (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile with t-butyl (2-amino-2-methyl-1-propyl)carbamate .


Molecular Structure Analysis

Anagliptin is a potent DPP-4 inhibitor, with an IC 50 =3.8 nM and >10,000-fold selectivity over inhibition of DPP-8 and DPP-9 . The molecular formula of Anagliptin is C19H25N7O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Anagliptin include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Physical And Chemical Properties Analysis

Anagliptin has a molecular weight of 383.45 . It has a melting point of 115 - 119°C and a density of 1.33±0.1 g/cm3 . It is slightly soluble in Chloroform, Dichloromethane, and DMSO .

Scientific Research Applications

Diabetes Mellitus Treatment

This compound is a key intermediate in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors , commonly known as Gliptins . These inhibitors are a newer class of drugs for treating Type 2 diabetes by regulating insulin levels. They work by preventing the breakdown of incretin hormones, which increases insulin release and decreases glucagon levels in the blood.

Cardiovascular Diseases

Gliptins, derived from this compound, have shown promise in treating cardiovascular diseases. They help in reducing the risk of conditions like coronary heart disease and heart failure by improving the glycemic control and showing potential cardioprotective effects .

Pain Management

The compound’s role in the development of DPP-4 inhibitors also extends to pain management. These inhibitors can hydrolyze opioid peptides, which are involved in pain modulation, thus providing a new avenue for analgesic development .

Anti-inflammatory Applications

Research suggests that DPP-4 inhibitors may have anti-inflammatory properties. This is particularly relevant in the context of atherosclerosis and other inflammatory conditions, where the compound could play a role in developing treatments that address the inflammatory pathways .

Obesity Management

In the context of obesity, DPP-4 inhibitors can contribute to weight management. They influence the metabolism and energy homeostasis, which can be beneficial in designing obesity treatment strategies .

Neurodegenerative Diseases

Emerging studies indicate that DPP-4 inhibitors might be effective in treating neurodegenerative diseases. This is due to their ability to interact with various extracellular and intracellular substrates, potentially offering a therapeutic approach for conditions like Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a serine protease that plays a crucial role in glucose metabolism by deactivating the incretin hormone, which is responsible for insulin catabolism .

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. Incretin hormones are responsible for stimulating insulin secretion in response to meals. Therefore, by inhibiting DPP-4, this compound indirectly increases insulin levels, which helps to regulate blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to meals and stimulate insulin secretion from pancreatic beta cells. By preventing the degradation of these hormones, DPP-4 inhibitors prolong their action, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by muscles and adipose tissue .

Pharmacokinetics

They are absorbed rapidly after oral administration and are primarily excreted unchanged in the urine .

Result of Action

The primary result of the action of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is the regulation of blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in blood glucose levels, making it a potential therapeutic agent for the treatment of type 2 diabetes .

Action Environment

The efficacy and stability of this compound, like other DPP-4 inhibitors, can be influenced by various environmental factors. These may include the presence of other medications, the patient’s renal function (as DPP-4 inhibitors are primarily excreted in the urine), and individual patient characteristics such as age, body weight, and genetic factors

Safety and Hazards

Anagliptin is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . This means it is harmful if swallowed. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-8-10(16)15-6-4-5-9(15)7-13/h9H,4-6,8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUOIQQDTSKPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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